molecular formula C30H40O3S2 B14214447 Triphenylsulfanium dodecane-1-sulfonate CAS No. 565469-26-3

Triphenylsulfanium dodecane-1-sulfonate

Cat. No.: B14214447
CAS No.: 565469-26-3
M. Wt: 512.8 g/mol
InChI Key: JRBMRCCUPJKYSR-UHFFFAOYSA-M
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Description

Triphenylsulfanium dodecane-1-sulfonate is an organic compound that belongs to the class of sulfonium salts. These compounds are known for their unique properties and applications in various fields, including chemistry, biology, and industry. The compound consists of a triphenylsulfanium cation and a dodecane-1-sulfonate anion, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triphenylsulfanium dodecane-1-sulfonate typically involves the reaction of triphenylsulfanium chloride with sodium dodecane-1-sulfonate. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Ph3SCl+NaC12H25SO3Ph3S+C12H25SO3\text{Ph}_3\text{SCl} + \text{NaC}_{12}\text{H}_{25}\text{SO}_3 \rightarrow \text{Ph}_3\text{S}^+\text{C}_{12}\text{H}_{25}\text{SO}_3^- Ph3​SCl+NaC12​H25​SO3​→Ph3​S+C12​H25​SO3−​

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Triphenylsulfanium dodecane-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonium group to a sulfide.

    Substitution: The sulfonate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, aryl halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Alkylated or arylated sulfonium salts.

Scientific Research Applications

Triphenylsulfanium dodecane-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in studies involving cell membrane interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of surfactants and detergents

Mechanism of Action

The mechanism of action of triphenylsulfanium dodecane-1-sulfonate involves its interaction with molecular targets through its sulfonium and sulfonate groups. The compound can form ionic bonds with negatively charged sites on proteins or cell membranes, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in both research and industrial applications .

Comparison with Similar Compounds

Similar Compounds

  • Triphenylsulfonium triflate
  • Triphenylsulfonium nonaflate
  • Sodium dodecyl benzene sulfonate

Uniqueness

Triphenylsulfanium dodecane-1-sulfonate is unique due to its combination of a bulky triphenylsulfanium cation and a long-chain dodecane-1-sulfonate anion. This structure imparts distinct amphiphilic properties, making it highly effective in applications requiring both hydrophobic and hydrophilic interactions .

Properties

CAS No.

565469-26-3

Molecular Formula

C30H40O3S2

Molecular Weight

512.8 g/mol

IUPAC Name

dodecane-1-sulfonate;triphenylsulfanium

InChI

InChI=1S/C18H15S.C12H26O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15/h1-15H;2-12H2,1H3,(H,13,14,15)/q+1;/p-1

InChI Key

JRBMRCCUPJKYSR-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCS(=O)(=O)[O-].C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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